molecular formula C24H20FN3O5S2 B11334269 N-(4-Fluorophenyl)-2-((2-phenyl-4-tosyl-1H-imidazol-5-yl)sulfonyl)acetamide

N-(4-Fluorophenyl)-2-((2-phenyl-4-tosyl-1H-imidazol-5-yl)sulfonyl)acetamide

Cat. No.: B11334269
M. Wt: 513.6 g/mol
InChI Key: VZJAYVIRQNDOOF-UHFFFAOYSA-N
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Description

N-(4-FLUOROPHENYL)-2-{[4-(4-METHYLBENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFONYL}ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a fluorophenyl group, a methanesulfonyl group, and an imidazole ring, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-FLUOROPHENYL)-2-{[4-(4-METHYLBENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFONYL}ACETAMIDE typically involves multiple steps, including the formation of the imidazole ring and the introduction of the sulfonyl and fluorophenyl groups. Common reagents used in these reactions include sulfonyl chlorides, fluorobenzenes, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-FLUOROPHENYL)-2-{[4-(4-METHYLBENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFONYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl groups to thiols or sulfides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

N-(4-FLUOROPHENYL)-2-{[4-(4-METHYLBENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFONYL}ACETAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-FLUOROPHENYL)-2-{[4-(4-METHYLBENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFONYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substituents.

    Organochlorine Compounds: Organic compounds containing chlorine atoms, such as chloroform and dichloromethane.

Uniqueness

N-(4-FLUOROPHENYL)-2-{[4-(4-METHYLBENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFONYL}ACETAMIDE is unique due to its combination of fluorophenyl, methanesulfonyl, and imidazole groups, which confer distinct chemical and biological properties not found in simpler organochlorine compounds.

Properties

Molecular Formula

C24H20FN3O5S2

Molecular Weight

513.6 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-[[5-(4-methylphenyl)sulfonyl-2-phenyl-1H-imidazol-4-yl]sulfonyl]acetamide

InChI

InChI=1S/C24H20FN3O5S2/c1-16-7-13-20(14-8-16)35(32,33)24-23(27-22(28-24)17-5-3-2-4-6-17)34(30,31)15-21(29)26-19-11-9-18(25)10-12-19/h2-14H,15H2,1H3,(H,26,29)(H,27,28)

InChI Key

VZJAYVIRQNDOOF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=C(N2)C3=CC=CC=C3)S(=O)(=O)CC(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

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